5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one (LYG-202) is a synthetic flavonoid compound. [, ] Flavonoids are a class of polyphenolic compounds found naturally in plants, known for their antioxidant and potential therapeutic properties. LYG-202 has been the subject of research for its antiproliferative, antiangiogenic, and proapoptotic activities, particularly against cancer cells. []
LYG-202 is derived from the flavonoid class of compounds, which are known for their diverse biological activities, including anti-inflammatory and antioxidant effects. The piperazine moiety enhances its solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent. Studies have shown that LYG-202 specifically inhibits the activation of endothelial cells and angiogenesis in breast cancer models, indicating its role as an anti-cancer agent .
The synthesis of LYG-202 involves the modification of natural flavonoids through piperazine substitution. This synthetic approach typically includes:
Technical details regarding the synthesis may vary based on the specific flavonoid precursor used and the desired properties of LYG-202 .
LYG-202's molecular structure features a flavonoid core with a piperazine ring attached. The presence of functional groups such as hydroxyl (-OH) groups contributes to its biological activity.
LYG-202 participates in various chemical reactions that contribute to its biological activity:
The mechanism of action of LYG-202 primarily involves:
LYG-202 exhibits several notable physical and chemical properties:
Relevant data indicate that these properties contribute significantly to its effectiveness as an anti-cancer agent .
LYG-202 holds promise in various scientific applications:
LYG-202 (CAS 1175077-25-4) is a synthetically modified flavonoid with the chemical name 5-Hydroxy-8-methoxy-7-[4-(4-methyl-1-piperazinyl)butoxy]-2-phenyl-4H-1-benzopyran-4-one and a molecular formula of C₂₅H₃₀N₂O₅ (molecular weight: 438.52 g/mol) [2] [8]. Its structure integrates a classic flavonoid backbone (characterized by a three-ring benzo-γ-pyrone core) with a unique N-methylpiperazine moiety linked via a four-carbon butoxy chain at the C7 position. This piperazine substitution enhances water solubility compared to natural flavonoids, addressing a key pharmacokinetic limitation of unmodified compounds [1] [3]. The methoxy group at C8 and hydroxyl at C5 further contribute to its stereoelectronic profile, enabling interactions with diverse biological targets [2].
Table 1: Key Physicochemical Properties of LYG-202
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₀N₂O₅ |
Molecular Weight | 438.52 g/mol |
CAS Number | 1175077-25-4 |
Solubility | Soluble in DMSO (2–5 mg/mL) |
Key Functional Groups | Flavonoid core, N-methylpiperazine |
The rational design of LYG-202 emerged from efforts to optimize natural flavonoids like wogonin and oroxylin A, known for modest anticancer activity but poor bioavailability. Early structure-activity relationship (SAR) studies revealed that introducing nitrogen-containing heterocycles (e.g., piperazine) improved solubility and target affinity. Piperazine, a privileged scaffold in drug discovery, enhances cellular uptake and modulates multidrug resistance mechanisms [5]. Synthesized in 2009, LYG-202 was among the first piperazine-flavonoid hybrids developed explicitly to leverage both the bioactivity of flavonoids and the pharmacokinetic advantages of piperazine [1]. This innovation represented a strategic shift toward semi-synthetic derivatives to overcome limitations of plant-derived flavonoids.
LYG-202 exhibits broad-spectrum cytotoxicity against cancer cell lines (IC₅₀ range: 1.12–27.70 μM), including sarcoma, hepatocellular carcinoma (HepG2), and lung adenocarcinoma (A549) [1] [2] [4]. Its significance lies in dual mechanisms: direct tumor cell apoptosis and anti-angiogenic activity. Unlike conventional chemotherapeutics, it targets multiple oncogenic pathways while demonstrating selectivity between malignant and normal cells—e.g., higher potency in HepG2 cells vs. normal hepatocytes (L02) [1] [3]. These attributes position LYG-202 as a template for developing multi-targeted anticancer agents addressing tumor heterogeneity and resistance.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7